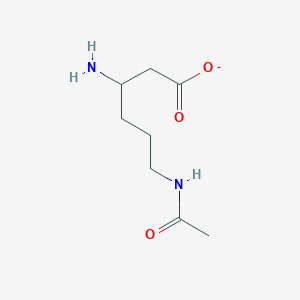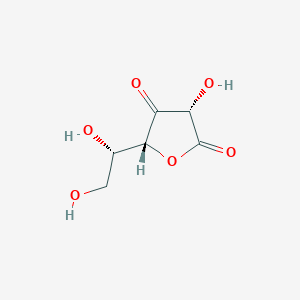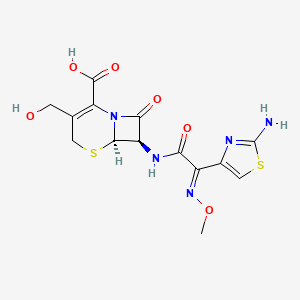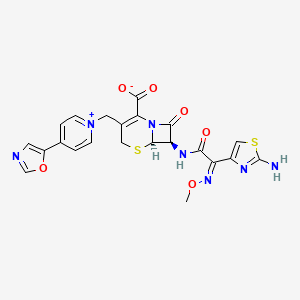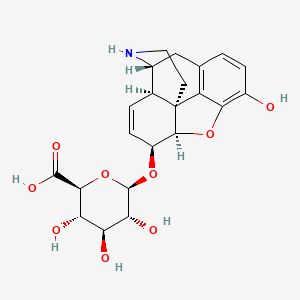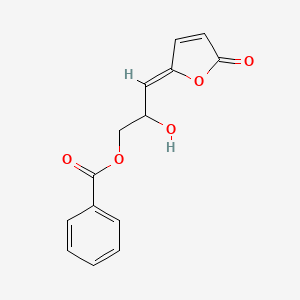
Melodorinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melodorinol is a natural product found in Melodorum fruticosum with data available.
Scientific Research Applications
Chemical Constituents and Derivatization
Melodorinol, a compound isolated from the roots of Melodorum fruticosum, has been the subject of chemical analysis and derivatization. Research led to the isolation of melodorinol and its analogues, which were evaluated for their cytotoxicity against several cancer cell lines, highlighting its potential in cancer research (Hongnak et al., 2015).
Synthesis and Cytotoxicity Evaluation
The synthesis of melodorinol analogues and their structural modifications have been explored. These analogues showed significant cytotoxicity against various human cancer cell lines, contributing to structure-activity relationship studies in cancer therapy (Khotavivattana et al., 2018).
Antiproliferative Effects
Artabotrys madagascariensis, containing compounds like melodorinol, demonstrated antiproliferative activity against various tumor cell lines. This suggests melodorinol's role in the development of anticancer agents (Murphy et al., 2008).
properties
Molecular Formula |
C14H12O5 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
[(3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate |
InChI |
InChI=1S/C14H12O5/c15-11(8-12-6-7-13(16)19-12)9-18-14(17)10-4-2-1-3-5-10/h1-8,11,15H,9H2/b12-8- |
InChI Key |
WQHRXHYOKDRIRR-WQLSENKSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OCC(/C=C\2/C=CC(=O)O2)O |
SMILES |
C1=CC=C(C=C1)C(=O)OCC(C=C2C=CC(=O)O2)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C=C2C=CC(=O)O2)O |
synonyms |
melodorinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



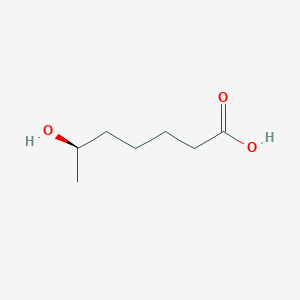

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237460.png)
![3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester](/img/structure/B1237464.png)
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2S,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1237465.png)
